Ethyl 5-(chlorocarbonyl)-3-(cyclobutanecarboxamido)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-2(4H)-carboxylate
Description
Structural Significance in Heterocyclic Chemistry
The pyrrolo[3,4-c]pyrazole scaffold is a bicyclic system comprising fused pyrrole and pyrazole rings, which confers rigidity and planar geometry conducive to interactions with biological targets. This core structure is electron-rich due to the nitrogen atoms in both rings, enabling participation in hydrogen bonding and π-π stacking. The compound’s 5,6-dihydro designation indicates partial saturation, reducing aromaticity and enhancing conformational flexibility at the dihydropyrrole ring.
Key substituents:
- 5-(Chlorocarbonyl) : A highly reactive acyl chloride group that facilitates nucleophilic substitution or cross-coupling reactions, making the compound a versatile intermediate in drug synthesis.
- 3-(Cyclobutanecarboxamido) : A cyclobutane-derived amide that introduces steric bulk and modulates solubility. The strained cyclobutane ring may influence binding affinity by enforcing specific conformations.
- 6,6-Dimethyl : Methyl groups at the 6-position enhance metabolic stability by blocking oxidation sites, a common strategy in prodrug design.
- Ethyl Ester (2-position) : Improves lipophilicity and bioavailability, acting as a prodrug moiety that hydrolyzes in vivo to the active carboxylic acid.
These features collectively position the compound as a promising candidate for further derivatization in drug discovery campaigns targeting enzymes or receptors requiring rigid, polyheterocyclic ligands.
Historical Development of Pyrrolo[3,4-c]Pyrazole Derivatives
Pyrrolo[3,4-c]pyrazole derivatives gained prominence in the 2010s with advancements in transition-metal-catalyzed synthesis. Early methods relied on stoichiometric reagents, but the development of copper(I)-catalyzed oxidative coupling (e.g., CuCl with maleimides and aldehyde hydrazones) enabled efficient access to polysubstituted variants. For example, Organic Letters (2019) reported a radical cascade reaction under aerobic conditions, achieving yields up to 92% with broad functional group tolerance.
Green chemistry approaches further revolutionized synthesis. A 2023 study demonstrated catalyst-free assembly of pyrrolo[3,4-c]quinolones in ethanol, emphasizing atom economy and reduced toxicity. While this method targeted quinolones, its principles—solvent selection, step economy, and avoidance of heavy metals—are directly applicable to pyrrolo[3,4-c]pyrazole systems. The compound of interest likely benefits from these innovations, given its multifunctional substituents requiring precise regiocontrol during synthesis.
Role of Substituents in Molecular Functionality
Substituents on the pyrrolo[3,4-c]pyrazole core critically influence physicochemical and pharmacological properties:
For instance, the cyclobutanecarboxamido group’s rigid structure mimics natural substrates in enzyme-active sites, as seen in antimycobacterial pyrrolo[3,4-c]pyridines targeting enoyl-acyl carrier protein reductase (InhA). Similarly, the chlorocarbonyl group’s reactivity parallels modifications in kinase inhibitors, where acyl chlorides form covalent adducts with catalytic lysines.
The ethyl ester, a common prodrug motif, is cleaved in vivo by esterases to expose the carboxylic acid, which may enhance target binding through ionic interactions. This strategy has been validated in analgesics and antivirals, where ester-to-acid conversion modulates potency and pharmacokinetics.
Properties
Molecular Formula |
C16H21ClN4O4 |
|---|---|
Molecular Weight |
368.81 g/mol |
IUPAC Name |
ethyl 5-carbonochloridoyl-3-(cyclobutanecarbonylamino)-6,6-dimethyl-4H-pyrrolo[3,4-c]pyrazole-2-carboxylate |
InChI |
InChI=1S/C16H21ClN4O4/c1-4-25-15(24)21-12(18-13(22)9-6-5-7-9)10-8-20(14(17)23)16(2,3)11(10)19-21/h9H,4-8H2,1-3H3,(H,18,22) |
InChI Key |
CLLMRPATYVSNKI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1C(=C2CN(C(C2=N1)(C)C)C(=O)Cl)NC(=O)C3CCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(chlorocarbonyl)-3-(cyclobutanecarboxamido)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-2(4H)-carboxylate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Cyclobutane Ring Formation: The cyclobutane ring can be introduced through a [2+2] cycloaddition reaction involving an alkene and a carbene.
Amidation and Esterification:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(chlorocarbonyl)-3-(cyclobutanecarboxamido)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-2(4H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, acids, and bases are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
The compound Ethyl 5-(chlorocarbonyl)-3-(cyclobutanecarboxamido)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-2(4H)-carboxylate is a complex organic molecule that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and material science. This article explores its applications based on available literature, highlighting significant findings and insights.
Chemical Properties and Structure
This compound features a unique structure that contributes to its biological activity. The presence of the chlorocarbonyl group enhances its electrophilic character, which may facilitate interactions with biological targets.
Molecular Formula
- Molecular Formula: C₁₄H₁₈ClN₃O₃
- Molecular Weight: 305.76 g/mol
Anticancer Activity
Research indicates that compounds similar to this compound exhibit promising anticancer properties. Studies have shown that derivatives of pyrazole compounds can induce apoptosis in various cancer cell lines through mechanisms involving the inhibition of specific signaling pathways.
Case Study: Pyrazole Derivatives
A study published in the Journal of Medicinal Chemistry evaluated a series of pyrazole derivatives for their anticancer activity. The results demonstrated that modifications at the carbonyl position significantly impacted their efficacy against breast and prostate cancer cell lines. The compound's ability to inhibit cell proliferation was attributed to its interaction with the PI3K/AKT signaling pathway, which is crucial for cell survival and growth.
Anti-inflammatory Properties
This compound may also exhibit anti-inflammatory effects. Compounds with similar structures have been reported to modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines.
Research Findings
In vitro studies have shown that certain pyrazole derivatives can reduce the secretion of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophage cell lines. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Development of Functional Materials
The unique structural features of this compound make it a candidate for developing functional materials. Its ability to form stable complexes with metal ions could lead to applications in catalysis and sensor technology.
Example: Metal Complexes
Studies have explored the coordination chemistry of similar compounds with transition metals. These metal complexes have shown enhanced catalytic activity in organic transformations, including oxidation and reduction reactions.
Summary of Findings
Mechanism of Action
The mechanism of action of Ethyl 5-(chlorocarbonyl)-3-(cyclobutanecarboxamido)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-2(4H)-carboxylate would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It could interact with cellular receptors, modulating signal transduction pathways.
DNA Intercalation: The compound might intercalate into DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Frameworks
Target Compound: Pyrrolo[3,4-c]pyrazole with fused 5/6-membered rings. Analog 1 (Molecules, 2012): Pyran-pyrazole hybrids (e.g., 11a and 11b) with amino, cyano, and ester groups . Analog 2 (EP Patent, 2022): Pyrrolo-triazolo-pyrazine derivatives with ethyl and hydroxy-pyrrolidinyl substituents .
Table 1: Structural Comparison
*Calculated based on structural formulas.
Physicochemical Properties
- Solubility: The target’s ethyl ester and dimethyl groups enhance lipophilicity compared to Analog 1’s polar cyano groups. Cyclobutane rigidity may reduce aqueous solubility relative to flexible analogs.
- Reactivity: The chlorocarbonyl group enables acyl substitution, whereas Analog 1’s cyano groups favor nucleophilic additions.
Methodologies for Compound Similarity Assessment
Comparative studies rely on:
- Structural Similarity : Computed via Tanimoto coefficients or molecular fingerprinting .
- Functional Group Analysis: Chlorocarbonyl vs. cyano/ester groups dictate divergent reactivity.
- Experimental Data : Techniques like spectrofluorometry (e.g., CMC determination in quaternary ammonium compounds) could be adapted for solubility comparisons.
Table 2: Key Comparison Metrics
| Metric | Target Compound | Analog 1 | Analog 2 |
|---|---|---|---|
| LogP (estimated) | ~2.5 | ~1.8 (11a) | ~2.0 |
| Hydrogen Bond Acceptors | 6 | 5 (11a) | 7 |
| Rotatable Bonds | 4 | 3 (11a) | 5 |
Research Findings and Implications
- Structural Uniqueness: The target’s chlorocarbonyl group distinguishes it from ester/cyano analogs, offering unique reactivity for covalent drug design.
- Cyclobutane Advantage : Rigidity may improve target binding affinity compared to flexible substituents in Analog 1.
- Limitations : Higher molecular weight (~450 Da) may reduce bioavailability relative to smaller analogs (~350–400 Da).
Biological Activity
Ethyl 5-(chlorocarbonyl)-3-(cyclobutanecarboxamido)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-2(4H)-carboxylate is a compound of interest due to its potential biological activities. This article reviews existing literature on its biological properties, particularly focusing on its anticancer activity and mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrrolo[3,4-c]pyrazole core, which is known for its diverse biological activities. The presence of the chlorocarbonyl and cyclobutanecarboxamide moieties may contribute to its pharmacological profile.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those similar to this compound.
-
In Vitro Studies :
- A study evaluated various pyrazole derivatives against HepG2 human liver cancer cell lines. Compounds demonstrated IC50 values ranging from 0.31 to 0.71 µM, indicating significant cytotoxicity compared to standard treatments like erlotinib (IC50 = 10.6 µM) .
- The MTT assay was employed to assess cell viability post-treatment with different concentrations of the compounds, showing promising results for compounds with structural similarities .
-
Mechanisms of Action :
- The compound likely exerts its effects through inhibition of key signaling pathways involved in cancer progression. For instance, inhibition of the EGFR and VEGFR-2 pathways has been noted in related pyrazole compounds, suggesting that similar mechanisms may apply .
- Additional studies indicate that pyrazole derivatives can modulate metabolic enzymes relevant to cancer metabolism and may exhibit anti-inflammatory properties that support their anticancer effects .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Ethyl 5-(chlorocarbonyl)... | HepG2 | TBD | This Study |
| Erlotinib | HepG2 | 10.6 | |
| Compound A | HepG2 | 0.31 | |
| Compound B | HepG2 | 0.71 |
Other Biological Activities
Beyond anticancer properties, pyrazole derivatives have been investigated for additional biological activities:
- Anti-inflammatory Effects : Certain pyrazole compounds have shown promise in reducing inflammation in preclinical models .
- Neuroprotective Properties : Some derivatives have been reported to inhibit acetylcholinesterase (AChE), suggesting potential applications in neurodegenerative diseases .
Case Studies
- Study on Pyrazole Derivatives : A comprehensive study synthesized several pyrazole analogs and tested their efficacy against multiple cancer cell lines including A549 (lung), HT-29 (colon), and MKN-45 (gastric). Results indicated varying degrees of cytotoxicity with some compounds exhibiting IC50 values lower than standard chemotherapeutics .
- Pharmacokinetics : Another investigation into the biodistribution of a closely related compound showed significant accumulation in tumor tissues compared to normal tissues, highlighting its potential for targeted cancer therapy .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the pyrrolo[3,4-c]pyrazole core?
- Stepwise cyclization : Start with ethyl 3-aminopyrazole-4-carboxylate derivatives, followed by cyclization using diketones or α,β-unsaturated carbonyl compounds under acidic conditions (e.g., p-TsOH in DMF at 100°C) to form the bicyclic framework .
- Multi-component reactions : Adapt Biginelli-like protocols by condensing aldehydes, β-ketoesters, and thioureas to assemble intermediates for subsequent functionalization .
- Key step : Introduce the chlorocarbonyl group via reaction with oxalyl chloride or phosgene at 0–5°C to avoid hydrolysis .
Q. How should researchers characterize this compound spectroscopically?
- HRMS (ESI+) : Confirm molecular weight (e.g., [M+H]+ ion at m/z 423.0922) and isotopic patterns for chlorine .
- ¹H/¹³C NMR : Resolve overlapping signals using DEPT-135 and HSQC. The 6,6-dimethyl groups typically appear as singlets at δ 1.4–1.6 ppm, while the cyclobutanecarboxamido NH resonates near δ 8.2 ppm .
- X-ray crystallography : Resolve stereochemical ambiguities in the 5,6-dihydro moiety and confirm the cis or trans configuration of substituents .
Q. What are the critical purity assessment methods?
- HPLC-DAD : Use a C18 column with acetonitrile/water (0.1% TFA) gradient to detect hydrolyzed esters or dechlorinated byproducts (>98% purity threshold) .
- TLC monitoring : Employ ethyl acetate/hexane (3:7) to track reaction progress and confirm the absence of unreacted acyl chloride intermediates .
Advanced Research Questions
Q. How can researchers optimize cyclization yields while minimizing side reactions?
- Design of Experiments (DoE) : Vary temperature (80–120°C), solvent (DMF vs. DCM), and catalyst (p-TsOH, 0–10 mol%) in a factorial design to identify optimal conditions .
- In-situ FTIR : Monitor carbonyl group consumption (peak at ~1700 cm⁻¹) to terminate reactions at >90% conversion, preventing over-cyclization .
- Additive screening : Include molecular sieves to sequester water, improving yields by 15–20% in moisture-sensitive steps .
Q. How to address discrepancies in NMR data between synthetic batches?
- Dynamic effects : Use variable-temperature NMR (25–60°C) to distinguish rotational barriers in the cyclobutanecarboxamido group, which may cause signal splitting .
- Impurity profiling : Perform LC-MS/MS to identify trace byproducts (e.g., ethyl ester hydrolysis products) that distort integrations .
- Isotopic labeling : Synthesize the compound with ¹³C-labeled cyclobutane to confirm connectivity via HMBC correlations .
Q. What methodologies enable regioselective functionalization of the pyrrolopyrazole scaffold?
- Directed C–H activation : Use the chlorocarbonyl group as a directing site for palladium-catalyzed arylation at position 4 (e.g., Suzuki coupling with aryl boronic esters) .
- Protection strategies : Temporarily Boc-protect the cyclobutanecarboxamido NH to prevent undesired nucleophilic attack during alkylation .
- Computational guidance : Calculate Fukui indices to predict electrophilic susceptibility, prioritizing position 5 for halogenation or cross-coupling .
Q. How to validate the biological relevance of structural analogs?
- SAR studies : Modify the cyclobutane ring (e.g., replace with cyclopentane) and assess changes in binding affinity via SPR or ITC .
- Metabolic stability assays : Incubate derivatives with liver microsomes to evaluate esterase-mediated hydrolysis rates, guiding prodrug design .
Data Contradiction Analysis
Resolving conflicting reports on ester group stability:
- pH-dependent studies : Compare hydrolysis rates in buffers (pH 2–10) to identify optimal storage conditions (e.g., pH 6.5, 4°C) .
- Competing mechanisms : Use ¹⁸O-labeling to differentiate between acid-catalyzed ester cleavage and nucleophilic acyl substitution pathways .
Methodological Best Practices
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
